PD-1-IN-20

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

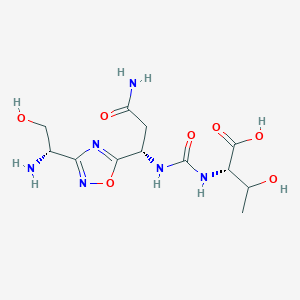

C12H20N6O7 |

|---|---|

Molecular Weight |

360.32 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid |

InChI |

InChI=1S/C12H20N6O7/c1-4(20)8(11(22)23)16-12(24)15-6(2-7(14)21)10-17-9(18-25-10)5(13)3-19/h4-6,8,19-20H,2-3,13H2,1H3,(H2,14,21)(H,22,23)(H2,15,16,24)/t4?,5-,6+,8+/m1/s1 |

InChI Key |

HFOBENSCBRZVSP-NHNPQMRASA-N |

Isomeric SMILES |

CC([C@@H](C(=O)O)NC(=O)N[C@@H](CC(=O)N)C1=NC(=NO1)[C@@H](CO)N)O |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)NC(CC(=O)N)C1=NC(=NO1)C(CO)N)O |

Origin of Product |

United States |

Foundational & Exploratory

PD-1-IN-20 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Small Molecule PD-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), constitute a critical immune checkpoint pathway that regulates T-cell activation and maintains peripheral tolerance.[1][2][3] Tumor cells frequently exploit this pathway to evade immune surveillance by upregulating PD-L1, which binds to PD-1 on activated T cells, leading to T-cell exhaustion and suppression of the anti-tumor immune response.[4][5][6][7] The blockade of the PD-1/PD-L1 interaction has revolutionized cancer therapy, with monoclonal antibodies against either PD-1 or PD-L1 demonstrating significant clinical efficacy across a range of malignancies.[3][5][8] Small molecule inhibitors targeting this pathway offer potential advantages over antibody-based therapies, including oral bioavailability and potentially better tumor penetration. This guide provides a detailed overview of the core mechanism of action of a representative small molecule PD-1 inhibitor.

Core Mechanism of Action

Small molecule PD-1 inhibitors are designed to disrupt the interaction between PD-1 and PD-L1, thereby restoring T-cell function and enhancing anti-tumor immunity.[8] Unlike monoclonal antibodies that bind to the extracellular domains of PD-1 or PD-L1, small molecules can be designed to target specific pockets on the protein surfaces or allosterically modulate the interaction. The primary mechanism of action involves the following key steps:

-

Binding to PD-1: The small molecule inhibitor binds to the PD-1 protein. The specific binding site can vary, but it is typically a pocket that is critical for the interaction with PD-L1.

-

Inhibition of PD-1/PD-L1 Interaction: By occupying the binding site or inducing a conformational change in PD-1, the inhibitor prevents the binding of PD-L1.

-

Restoration of T-cell Signaling: The blockade of the PD-1/PD-L1 interaction prevents the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1.[9][10] This, in turn, allows for the sustained phosphorylation and activation of key T-cell receptor (TCR) signaling molecules, such as ZAP70 and PI3K.[9][11]

-

Enhanced T-cell Effector Function: The restored TCR signaling leads to increased T-cell proliferation, cytokine production (e.g., IFN-γ, TNF-α, and IL-2), and cytotoxic activity against tumor cells.[1][2]

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical small molecule PD-1 inhibitor, based on publicly available data for similar molecules.

Table 1: Binding Affinity and Kinetics

| Parameter | Value | Method |

| Binding Affinity (KD) | ||

| to human PD-1 | 15 nM | Surface Plasmon Resonance (SPR) |

| to murine PD-1 | 20 pM - 15 nM | Octet (FortéBio)[12] |

| Association Rate (kon) | 1.2 x 105 M-1s-1 | Surface Plasmon Resonance (SPR) |

| Dissociation Rate (koff) | 1.8 x 10-3 s-1 | Surface Plasmon Resonance (SPR) |

Table 2: In Vitro Cellular Activity

| Assay | EC50 | Description |

| PD-1/PD-L1 Blockade Assay | 50 nM | Measures the ability of the inhibitor to block the binding of PD-L1 to PD-1-expressing cells. |

| T-cell Activation Assay | 100 nM | Measures the enhancement of cytokine production (e.g., IFN-γ) from T cells co-cultured with target cells expressing PD-L1. |

| T-cell Proliferation Assay | 150 nM | Measures the increase in T-cell proliferation in a mixed lymphocyte reaction (MLR) assay. |

Experimental Protocols

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity and kinetics (KD, kon, koff) of the small molecule inhibitor to recombinant human PD-1.

Methodology:

-

Recombinant human PD-1 is immobilized on a sensor chip.

-

A series of concentrations of the small molecule inhibitor are flowed over the chip surface.

-

The association and dissociation of the inhibitor are monitored in real-time by measuring changes in the refractive index at the chip surface.

-

The resulting sensorgrams are fitted to a 1:1 binding model to calculate the kinetic parameters.

PD-1/PD-L1 Blockade Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

Objective: To measure the ability of the small molecule inhibitor to block the interaction between PD-1 and PD-L1.

Methodology:

-

Recombinant human PD-1 tagged with a donor fluorophore (e.g., terbium cryptate) and recombinant human PD-L1 tagged with an acceptor fluorophore (e.g., d2) are used.

-

In the absence of an inhibitor, the binding of PD-1 to PD-L1 brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal.

-

The small molecule inhibitor is incubated with the tagged proteins.

-

The ability of the inhibitor to disrupt the PD-1/PD-L1 interaction is measured by the decrease in the HTRF signal.

-

The EC50 value is calculated from a dose-response curve.

T-cell Activation Assay (IFN-γ ELISA)

Objective: To assess the functional activity of the small molecule inhibitor in restoring T-cell effector function.

Methodology:

-

A co-culture system is established with PD-1-expressing Jurkat T-cells (or primary human T cells) and target cells engineered to express PD-L1 and a T-cell activating stimulus (e.g., anti-CD3 antibody).

-

The co-culture is treated with increasing concentrations of the small molecule inhibitor.

-

After a 24-48 hour incubation period, the supernatant is collected.

-

The concentration of IFN-γ in the supernatant is quantified using a standard ELISA kit.

-

The EC50 value is determined from the dose-response curve of IFN-γ production.

Visualizations

Caption: PD-1 signaling pathway and its inhibition by a small molecule antagonist.

Caption: Workflow for a HTRF-based PD-1/PD-L1 blockade assay.

References

- 1. Role of the PD-1 Pathway in the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of PD-1 in Acute and Chronic Infection [frontiersin.org]

- 3. What's the latest update on the ongoing clinical trials related to PD-1? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]

- 9. High PD-1 expression and suppressed cytokine signaling distinguish T cells infiltrating follicular lymphoma tumors from peripheral T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PD-L1 expression levels on tumor cells affect their immunosuppressive activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. An affinity threshold for maximum efficacy in anti-PD-1 immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PD-1-IN-20: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD-1-IN-20 is a potent and selective small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) protein-protein interaction. As a crucial immune checkpoint, the PD-1/PD-L1 axis is a key regulator of T-cell activation and is often exploited by tumor cells to evade the host immune system. By blocking this interaction, this compound has the potential to restore anti-tumor immunity, making it a significant compound of interest in the development of novel cancer immunotherapies. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of this compound.

Chemical Structure and Properties

This compound is classified as a benzyl phenyl ether and 1,2,4-oxadiazole derivative. Its systematic IUPAC name is 2-(4-((5-(3-aminophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetic acid. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 2159138-01-7 |

| Molecular Formula | C₁₇H₁₅N₃O₄ |

| Molecular Weight | 325.32 g/mol |

| Appearance | Solid |

| IC₅₀ (PD-1/PD-L1) | 5.29 nM[1] |

| Solubility | Soluble in DMSO |

Synthesis of this compound

The synthesis of this compound is detailed in patent WO2017202273A1, where it is described as Example 21. The synthesis is a multi-step process, outlined below.

Experimental Protocol: Synthesis of 2-(4-((5-(3-aminophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetic acid (this compound)

Step 1: Synthesis of methyl 2-(4-(cyanomethoxy)phenyl)acetate

To a solution of methyl 2-(4-hydroxyphenyl)acetate (1 equivalent) in a suitable solvent such as acetone, is added potassium carbonate (1.5 equivalents). The mixture is stirred at room temperature, followed by the addition of 2-bromoacetonitrile (1.2 equivalents). The reaction mixture is then heated to reflux and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). After cooling, the mixture is filtered, and the solvent is evaporated under reduced pressure. The resulting residue is purified by column chromatography to yield methyl 2-(4-(cyanomethoxy)phenyl)acetate.

Step 2: Synthesis of methyl 2-(4-((N'-hydroxycarbamimidoyl)methoxy)phenyl)acetate

Methyl 2-(4-(cyanomethoxy)phenyl)acetate (1 equivalent) is dissolved in a suitable solvent like ethanol. To this solution, hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate (2 equivalents) are added. The mixture is stirred at room temperature for several hours. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated to give methyl 2-(4-((N'-hydroxycarbamimidoyl)methoxy)phenyl)acetate, which may be used in the next step without further purification.

Step 3: Synthesis of methyl 2-(4-((5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetate

Methyl 2-(4-((N'-hydroxycarbamimidoyl)methoxy)phenyl)acetate (1 equivalent) and 3-nitrobenzoyl chloride (1.2 equivalents) are dissolved in a solvent such as pyridine. The reaction mixture is stirred at room temperature and then heated to facilitate the cyclization to the 1,2,4-oxadiazole ring. The reaction progress is monitored by TLC. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to afford methyl 2-(4-((5-(3-nitrophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetate.

Step 4: Synthesis of methyl 2-(4-((5-(3-aminophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetate

The nitro compound from the previous step (1 equivalent) is dissolved in a solvent mixture, for example, ethanol and water. A reducing agent, such as iron powder (3 equivalents) and an acid like ammonium chloride (1.5 equivalents) are added. The mixture is heated to reflux for several hours. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The residue is partitioned between an organic solvent and water. The organic layer is dried and evaporated to give the amino derivative.

Step 5: Synthesis of 2-(4-((5-(3-aminophenyl)-1,2,4-oxadiazol-3-yl)methoxy)phenyl)acetic acid (this compound)

The methyl ester from Step 4 (1 equivalent) is dissolved in a mixture of tetrahydrofuran and water. An aqueous solution of a base, such as lithium hydroxide (2 equivalents), is added, and the mixture is stirred at room temperature until the hydrolysis of the ester is complete. The reaction is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the final product. The solid is collected by filtration, washed with water, and dried under vacuum to yield this compound.

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of the PD-1/PD-L1 interaction, a critical immune checkpoint pathway. The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T cells delivers an inhibitory signal, leading to T-cell exhaustion and a suppressed anti-tumor immune response. By disrupting this interaction, this compound can reinvigorate T-cell activity.

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay is commonly used to screen for and characterize inhibitors of the PD-1/PD-L1 interaction.

Materials:

-

Recombinant human PD-1 protein (e.g., with a His-tag)

-

Recombinant human PD-L1 protein (e.g., with a FLAG-tag)

-

Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)

-

Anti-FLAG antibody conjugated to a FRET acceptor (e.g., XL665)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

Test compound (this compound)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 384-well plate, add a small volume (e.g., 2 µL) of the diluted compound or vehicle control (DMSO).

-

Add a solution containing the tagged PD-1 and PD-L1 proteins to each well.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for protein-protein interaction and inhibitor binding.

-

Add a solution containing the anti-tag antibodies conjugated to the FRET donor and acceptor.

-

Incubate the plate in the dark at room temperature for a further period (e.g., 2-4 hours).

-

Read the fluorescence at the emission wavelengths of the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) using an HTRF-compatible plate reader.

-

The HTRF ratio (665 nm / 620 nm) is calculated. A decrease in the HTRF signal indicates inhibition of the PD-1/PD-L1 interaction.

-

The IC₅₀ value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic model.

Signaling Pathway

The binding of PD-L1 to PD-1 on T-cells leads to the phosphorylation of the immunoreceptor tyrosine-based inhibitory motif (ITIM) and the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits phosphatases, such as SHP-1 and SHP-2, which dephosphorylate and inactivate downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways. By inhibiting the initial PD-1/PD-L1 binding, this compound prevents this cascade of events, thereby restoring T-cell signaling and effector functions.

References

An In-Depth Technical Guide to the Biological Activity of PD-1 Inhibitors

This guide provides a comprehensive overview of the biological activity of Programmed Death-1 (PD-1) inhibitors, intended for researchers, scientists, and drug development professionals. It covers the mechanism of action, key experimental methodologies to assess activity, and the underlying signaling pathways.

Introduction to PD-1 and its Role in Immune Regulation

Programmed Death-1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2] Its primary role is to dampen immune responses and promote self-tolerance, thereby preventing autoimmune reactions.[1][2] PD-1 interacts with its two ligands, Programmed Death-Ligand 1 (PD-L1) and Programmed Death-Ligand 2 (PD-L2).[2][3] PD-L1 is expressed on a wide variety of cells, including hematopoietic and non-hematopoietic cells, and can be upregulated on tumor cells as a mechanism of immune evasion.[1][4] The interaction between PD-1 on T cells and PD-L1 on tumor cells leads to the inhibition of T-cell proliferation, cytokine release, and cytotoxicity, allowing cancer cells to escape immune surveillance.[1][5]

Mechanism of Action of PD-1 Inhibitors

PD-1 inhibitors are a class of immunotherapy drugs, typically monoclonal antibodies, that block the interaction between the PD-1 receptor and its ligands, PD-L1 and PD-L2.[6][7] By obstructing this interaction, these inhibitors "release the brakes" on the immune system, restoring the ability of T cells to recognize and attack cancer cells.[8] This leads to an enhanced anti-tumor immune response, characterized by increased T-cell activation, proliferation, and cytokine production, ultimately resulting in the killing of tumor cells.[9]

In Vitro Assessment of PD-1 Inhibitor Activity

A variety of in vitro assays are employed to characterize the biological activity of PD-1 inhibitors. These assays are crucial for screening and validating new drug candidates.

Table 1: Key In Vitro Assays for PD-1 Inhibitor Characterization

| Assay Type | Purpose | Key Parameters Measured |

| Binding Assays | To determine the binding affinity and kinetics of the inhibitor to PD-1. | KD (dissociation constant), kon (association rate), koff (dissociation rate) |

| Cell-Based Reporter Assays | To quantify the functional consequence of PD-1/PD-L1 blockade in a controlled cellular system. | Luminescence or fluorescence signal indicative of T-cell activation. |

| Mixed Lymphocyte Reaction (MLR) Assay | To assess the ability of the inhibitor to enhance T-cell proliferation and cytokine production in response to allogeneic stimulation. | T-cell proliferation (e.g., via CFSE dilution), cytokine levels (e.g., IFN-γ, IL-2) |

| Co-culture of Immune and Tumor Cells | To evaluate the inhibitor's ability to promote T-cell-mediated killing of tumor cells. | Tumor cell viability/lysis, cytokine secretion (e.g., IFN-γ), T-cell activation markers (e.g., CD69, CD25)[10] |

| Antigen-Specific T-cell Recall Assay | To measure the enhancement of memory T-cell responses to a specific antigen. | Antigen-specific T-cell expansion and cytokine production.[3] |

Experimental Protocols

Protocol 1: Mixed Lymphocyte Reaction (MLR) Assay

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from two different healthy donors.

-

Co-culture: Co-culture the PBMCs from the two donors at a specific ratio (e.g., 1:1). One set of PBMCs will act as responders and the other as stimulators (often irradiated to prevent proliferation).

-

Treatment: Add the PD-1 inhibitor at various concentrations to the co-culture. Include an isotype control antibody as a negative control.

-

Incubation: Incubate the cells for 5-7 days.

-

Analysis:

-

Proliferation: Measure T-cell proliferation using methods such as CFSE staining followed by flow cytometry or by incorporating a radioactive nucleotide like ³H-thymidine.

-

Cytokine Production: Collect the supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 using ELISA or a multiplex bead array.

-

Protocol 2: T-cell Mediated Tumor Cell Killing Assay

-

Cell Lines: Use a cancer cell line that expresses PD-L1 (e.g., NCI-H2228 non-small cell lung cancer cells) and activated T cells (or PBMCs) from a healthy donor.[10]

-

Co-culture: Seed the tumor cells in a microplate. After adherence, add the activated T cells at a specific effector-to-target (E:T) ratio (e.g., 1:1).[10]

-

Treatment: Add the PD-1 inhibitor or an isotype control antibody to the co-culture.

-

Incubation: Incubate the co-culture for 72-120 hours.[10]

-

Analysis:

In Vivo Evaluation of PD-1 Inhibitor Efficacy

Syngeneic mouse tumor models are the gold standard for evaluating the in vivo efficacy of PD-1 inhibitors. These models utilize immunocompetent mice, allowing for the study of the drug's interaction with a fully functional immune system.

Table 2: Common Syngeneic Mouse Models for In Vivo Testing

| Tumor Model | Cancer Type | Typical Response to PD-1 Blockade |

| MC38 | Colon Adenocarcinoma | Responsive[11] |

| CT26 | Colon Carcinoma | Moderately Responsive[11] |

| B16-F10 | Melanoma | Poorly Responsive (often used to test combination therapies) |

| MCA205 | Sarcoma | Responsive[11] |

| EMT6 | Breast Cancer | Responsive[11] |

Experimental Protocols

Protocol 3: In Vivo Efficacy Study in a Syngeneic Mouse Model

-

Tumor Implantation: Subcutaneously implant tumor cells (e.g., MC38) into the flank of immunocompetent mice (e.g., C57BL/6).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the PD-1 inhibitor (and a vehicle or isotype control) via a clinically relevant route, such as intraperitoneal injection, at a predetermined dose and schedule.

-

Monitoring:

-

Tumor Volume: Measure the tumor dimensions with calipers every 2-3 days.

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

-

Survival: Record the survival of the mice over the course of the study.

-

-

Pharmacodynamic Analysis (Optional): At the end of the study, or at intermediate time points, tumors and spleens can be harvested to analyze the immune cell populations by flow cytometry to assess changes in T-cell infiltration and activation.

Signaling Pathways and Visualizations

The binding of PD-1 to PD-L1 initiates a signaling cascade that inhibits T-cell activation. PD-1 inhibitors block this cascade.

PD-1 Signaling Pathway

When PD-L1 on a tumor cell binds to PD-1 on a T cell, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated.[2] This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as ZAP70 and PI3K.[4][9] This ultimately leads to reduced T-cell proliferation and effector function.

Caption: PD-1 signaling pathway and the mechanism of action of PD-1 inhibitors.

Experimental Workflow for In Vitro Co-culture Assay

The following diagram illustrates the workflow for assessing the impact of a PD-1 inhibitor on T-cell-mediated tumor cell killing in vitro.

Caption: Workflow for an in vitro T-cell mediated tumor cell killing assay.

Logical Relationship of PD-1 Blockade and Anti-Tumor Immunity

This diagram shows the logical progression from PD-1/PD-L1 interaction to immune evasion and how PD-1 inhibitors reverse this process to restore anti-tumor immunity.

Caption: Logical flow of PD-1 blockade reversing tumor immune evasion.

References

- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of PD-1 signaling in health and immune-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. blog.crownbio.com [blog.crownbio.com]

- 4. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]

- 5. cofactorgenomics.com [cofactorgenomics.com]

- 6. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. PD-1: Its Discovery, Involvement in Cancer Immunotherapy, and Beyond [mdpi.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vivo Models Of PD-1/PD-L1 Axis Blockade I CRO Services [explicyte.com]

Unveiling the Target Affinity of PD-1-IN-20: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target binding affinity of PD-1-IN-20, a small molecule inhibitor of the Programmed Cell Death Protein 1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. This document outlines the quantitative binding data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Target Binding Affinity

This compound is a potent inhibitor of the PD-1/PD-L1 protein-protein interaction. The key quantitative measure of its binding affinity is summarized below.

| Compound | Target Interaction | IC50 (nM) |

| PD-1/PD-L1-IN-20 | PD-1/PD-L1 | 5.29[1] |

Table 1: Quantitative Binding Affinity of this compound. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.

The PD-1/PD-L1 Signaling Pathway

The interaction between PD-1, an immune checkpoint receptor on activated T-cells, and its ligand PD-L1, often expressed on tumor cells, results in the suppression of the T-cell's anti-tumor response.[2][3][4][5] By blocking this interaction, inhibitors like this compound can restore the immune system's ability to recognize and eliminate cancer cells.[2][3]

Figure 1: PD-1/PD-L1 interaction and inhibitor action.

Experimental Protocols

The determination of the IC50 value for this compound relies on a biochemical assay designed to measure the disruption of the PD-1/PD-L1 interaction. While the specific protocol for this compound is detailed in patent literature[1], a representative methodology based on common industry practices for this type of assay is provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is a common method for screening and characterizing inhibitors of protein-protein interactions.[6]

Objective: To quantify the ability of a test compound (e.g., this compound) to inhibit the binding of PD-1 to PD-L1.

Materials:

-

Recombinant human PD-1 protein (e.g., tagged with GST)

-

Recombinant human PD-L1 protein (e.g., tagged with 6xHis)

-

Anti-GST antibody labeled with a FRET donor (e.g., Europium cryptate)

-

Anti-6xHis antibody labeled with a FRET acceptor (e.g., d2)

-

Assay buffer

-

Test compound (this compound)

-

384-well microplates

Workflow:

Figure 2: Generalized HTRF assay workflow.

Detailed Procedure:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Reagent Preparation: The recombinant PD-1 and PD-L1 proteins, along with the FRET-labeled antibodies, are diluted to their optimal concentrations in the assay buffer.

-

Assay Plate Setup: The diluted test compound, PD-1 protein, PD-L1 protein, and the labeled antibodies are added to the wells of a 384-well microplate.

-

Incubation: The plate is incubated for a specified period (e.g., 60 minutes) at room temperature to allow the binding reaction to reach equilibrium.

-

Signal Detection: The HTRF signal is read using a compatible plate reader. The reader excites the donor fluorophore and measures the emission from both the donor and the acceptor.

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. This ratio is proportional to the amount of PD-1/PD-L1 binding. The data is then plotted as the percentage of inhibition versus the log of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Conclusion

This compound demonstrates potent, low nanomolar inhibition of the critical PD-1/PD-L1 immune checkpoint interaction. The methodologies outlined in this guide provide a framework for understanding how this binding affinity is quantitatively assessed. This information is crucial for researchers and drug development professionals working on the next generation of small molecule cancer immunotherapies.

References

An In-depth Technical Guide to Small-Molecule Inhibitors of the PD-1/PD-L1 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance. The interaction between PD-1 on activated T cells and PD-L1 on tumor cells transmits an inhibitory signal, leading to T-cell exhaustion and tumor progression. While monoclonal antibodies targeting this pathway have revolutionized cancer treatment, there is a growing interest in the development of small-molecule inhibitors due to their potential for oral bioavailability, shorter half-life, and improved tumor penetration. This guide provides a comprehensive technical overview of the current landscape of small-molecule PD-1/PD-L1 inhibitors, focusing on their mechanisms of action, quantitative data, and the experimental protocols used for their evaluation.

Mechanism of Action of Small-Molecule PD-1/PD-L1 Inhibitors

Small-molecule inhibitors of the PD-1/PD-L1 interaction primarily function by disrupting the binding between these two proteins. Unlike antibodies that bind to the extracellular domains of either PD-1 or PD-L1, small molecules can employ several distinct mechanisms:

-

Direct Blockade: Some small molecules bind directly to the PD-L1 dimerization interface, preventing the formation of the PD-1/PD-L1 complex.

-

Induction of PD-L1 Dimerization and Internalization: A prominent class of small-molecule inhibitors, including those developed by Bristol-Myers Squibb, induces the dimerization of PD-L1 on the cell surface. This dimerization sterically hinders the interaction with PD-1 and can lead to the subsequent internalization and degradation of the PD-L1 protein, effectively removing it from the cell surface.[1]

-

Inhibition of PD-L1 Expression: Other strategies involve the development of small molecules that can downregulate the expression of PD-L1 at the transcriptional or post-transcriptional level.

Quantitative Data of Representative Small-Molecule PD-1/PD-L1 Inhibitors

The following tables summarize the in vitro potency and binding affinity of several key small-molecule inhibitors of the PD-1/PD-L1 interaction.

Table 1: Biphenyl-Based Inhibitors

| Compound | Target | IC50 (nM) - HTRF | KD (nM) - SPR/MST | Reference |

| BMS-202 | PD-L1 | 18 | 8000 (KD) | [2][3][4] |

| BMS-1001 | PD-L1 | 1.4 | - | [5] |

| BMS-1166 | PD-L1 | 1.1 | - | [5] |

| Compound 2k | PD-L1 | - | 4.0 (KD) | [6] |

| Compound 2g | PD-L1 | - | 3.2 (KD) | [6] |

Table 2: Non-Biphenyl and Other Scaffolds

| Compound | Target | IC50 (nM) - HTRF | KD (nM) - SPR/MST | Reference |

| Compound A9 | PD-L1 | 0.93 | 3.64 (KD) | [7] |

| ZDS20 | PD-L1 | 3270 | - | [8] |

| INCB086550 | PD-L1 | Potent (specific value not disclosed) | - | [1] |

| INCB099280 | PD-L1 | Potent (specific value not disclosed) | - | [4][9][10][11] |

| GS-4224 | PD-L1 | Potent (specific value not disclosed) | - | [12] |

Table 3: Clinical Stage Small-Molecule Inhibitors

| Compound | Target(s) | Phase of Development | Company | Reference |

| CA-170 | PD-L1, VISTA | Phase 2 (Discontinued) | Curis/Aurigene | [13] |

| INCB099280 | PD-L1 | Phase 1 (Discontinued) | Incyte | [9] |

| INCB99318 | PD-L1 | Phase 1 (Discontinued) | Incyte | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of small-molecule PD-1/PD-L1 inhibitors.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is a common method for quantifying the inhibition of the PD-1/PD-L1 interaction in a high-throughput format.

Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with a FRET (Förster Resonance Energy Transfer) donor (e.g., Europium cryptate) and an acceptor (e.g., d2 or XL665), respectively. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a FRET signal upon excitation of the donor. Inhibitors that disrupt this interaction cause a decrease in the FRET signal.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer: PBS with 0.1% BSA and 0.05% Tween-20.

-

Dilute recombinant His-tagged human PD-L1 and Fc-tagged human PD-1 to the desired final concentrations (e.g., 10 nM and 20 nM, respectively) in assay buffer.[14]

-

Dilute the test compounds to a range of concentrations in assay buffer.

-

Prepare the detection reagents: Anti-His-d2 (or XL665) and Anti-Fc-Europium cryptate diluted in detection buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 2 µL of the test compound or vehicle control to the wells.

-

Add 4 µL of the PD-L1 solution and incubate for 15 minutes at room temperature.[14]

-

Add 4 µL of the PD-1 solution and incubate for another 15 minutes at room temperature.[14]

-

Add 10 µL of the pre-mixed detection reagents.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

AlphaLISA is another proximity-based assay used to screen for inhibitors of the PD-1/PD-L1 interaction.

Principle: The assay employs Donor and Acceptor beads that are coated with molecules that bind to tagged recombinant PD-1 and PD-L1 proteins. For instance, Streptavidin-coated Donor beads bind to biotinylated PD-1, and anti-His-coated Acceptor beads bind to His-tagged PD-L1. Upon binding of PD-1 and PD-L1, the beads are brought into close proximity. Excitation of the Donor beads at 680 nm generates singlet oxygen, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal at 615 nm. Inhibitors of the interaction prevent this signal generation.

Protocol:

-

Reagent Preparation:

-

Prepare 1X AlphaLISA Immunoassay Buffer.

-

Reconstitute and dilute biotinylated human PD-1 and His-tagged human PD-L1 to the desired final concentrations (e.g., 5 nM each).[15][16]

-

Prepare a serial dilution of the test compounds.

-

Prepare a mixture of Anti-6xHis AlphaLISA Acceptor beads and Streptavidin-coated Donor beads in the immunoassay buffer.[15]

-

-

Assay Procedure (384-well OptiPlate format):

-

Add 5 µL of the test compound solution to the wells.

-

Add 10 µL of the PD-1 and PD-L1 protein mixture.

-

Add 10 µL of the bead mixture.

-

Incubate the plate for 90 minutes at room temperature in the dark.[16]

-

Read the plate on an Alpha-enabled plate reader.

-

-

Data Analysis:

-

Plot the AlphaLISA signal against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to their protein targets in real-time.

Principle: One of the interacting partners (e.g., PD-1) is immobilized on a sensor chip. The other partner (PD-L1) and the test compound are flowed over the chip surface. The binding of molecules to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in response units, RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).

Protocol:

-

Immobilization of PD-1:

-

Activate a CM5 sensor chip with a mixture of EDC and NHS.

-

Inject recombinant human PD-1 protein over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding and Inhibition Analysis:

-

Prepare a series of dilutions of the test compound.

-

Prepare a constant concentration of recombinant human PD-L1.

-

For each compound concentration, pre-incubate the compound with PD-L1 before injecting the mixture over the PD-1 immobilized surface.

-

Inject a running buffer (e.g., HBS-EP+) to monitor dissociation.

-

Regenerate the sensor surface between cycles with a suitable regeneration solution (e.g., glycine-HCl).

-

-

Data Analysis:

-

Measure the steady-state binding response for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

To determine binding kinetics (ka, kd, and KD) of the inhibitor to PD-L1, immobilize PD-L1 and inject a series of concentrations of the small molecule.

-

Cell-Based PD-1/PD-L1 Blockade Assay

This assay assesses the ability of inhibitors to restore T-cell activation in a co-culture system that mimics the tumor microenvironment.

Principle: Jurkat T cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) promoter are co-cultured with antigen-presenting cells (APCs), such as CHO-K1 cells, that are engineered to express PD-L1 and a T-cell receptor (TCR) activator. The interaction between PD-1 and PD-L1 inhibits TCR signaling, leading to low luciferase expression. Small-molecule inhibitors that block the PD-1/PD-L1 interaction will restore TCR signaling and result in an increase in luciferase activity.[5]

Protocol:

-

Cell Culture:

-

Culture the PD-1 expressing Jurkat T cells and the PD-L1 expressing APCs under standard conditions.

-

-

Co-culture and Treatment:

-

Seed the PD-L1 expressing APCs in a 96-well plate and allow them to adhere.

-

Add a serial dilution of the test compounds to the wells.

-

Add the PD-1 expressing Jurkat T cells to the wells.

-

Incubate the co-culture for 6-24 hours.

-

-

Luciferase Assay:

-

Add a luciferase substrate to the wells.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.

-

In Vivo Syngeneic Mouse Models

These models are crucial for evaluating the in vivo efficacy and pharmacodynamics of small-molecule PD-1/PD-L1 inhibitors in an immunocompetent setting.

Principle: Murine tumor cell lines (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) are implanted into mice of the same genetic background (e.g., BALB/c for CT26, C57BL/6 for MC38).[2][3][14][17][18][19] This allows for the study of the interaction between the tumor, the host immune system, and the therapeutic agent.

Protocol (Subcutaneous Model):

-

Tumor Cell Implantation:

-

Inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) subcutaneously into the flank of the mice.[14]

-

-

Tumor Growth Monitoring and Treatment:

-

Monitor tumor growth by measuring the tumor volume with calipers.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.[14]

-

Administer the small-molecule inhibitor orally or via another appropriate route at the desired dose and schedule. The control group receives the vehicle.

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, flow cytometry).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Visualizations

Signaling Pathway

Caption: PD-1/PD-L1 signaling pathway and the mechanism of small-molecule inhibitors.

Experimental Workflow: HTRF Assay

Caption: Workflow for a typical HTRF-based PD-1/PD-L1 inhibition assay.

Logical Relationship: Inhibitor Development Cascade

Caption: Logical flow of the small-molecule inhibitor development process.

Conclusion

The development of small-molecule inhibitors targeting the PD-1/PD-L1 pathway represents a promising frontier in cancer immunotherapy. These agents offer potential advantages over antibody-based therapies and have demonstrated significant preclinical and, in some cases, clinical activity. The continued exploration of novel chemical scaffolds, coupled with a deep understanding of their mechanisms of action and robust preclinical evaluation using the assays and models described herein, will be critical for the successful translation of these promising molecules into effective oral cancer immunotherapies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. incytemi.com [incytemi.com]

- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. fiercebiotech.com [fiercebiotech.com]

- 10. ascopubs.org [ascopubs.org]

- 11. Replimune and Incyte Enter into Clinical Trial Collaboration and Supply Agreement to Evaluate RP1 and INCB99280 in Patients with Cutaneous Squamous Cell Carcinoma | Incyte [investor.incyte.com]

- 12. Oral PD-L1 inhibitor GS-4224 selectively engages PD-L1 high cells and elicits pharmacodynamic responses in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. escholarship.org [escholarship.org]

- 15. oncodesign-services.com [oncodesign-services.com]

- 16. researchgate.net [researchgate.net]

- 17. CT26 Syngeneic Mouse Model of Colon Cancer I CRO Services [explicyte.com]

- 18. Tumor-immune profiling of CT-26 and Colon 26 syngeneic mouse models reveals mechanism of anti-PD-1 response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. td2inc.com [td2inc.com]

An In-Depth Technical Guide to PD-1-IN-20 for Cancer Immunology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of immune checkpoint inhibitors has revolutionized the landscape of cancer therapy. By targeting molecules that regulate T-cell activation, these therapies can unleash the immune system to recognize and eliminate malignant cells. The Programmed cell death protein 1 (PD-1) and its ligand, Programmed death-ligand 1 (PD-L1), represent a critical axis in this process. The engagement of PD-1 on activated T-cells by PD-L1 expressed on tumor cells leads to the suppression of the anti-tumor immune response.

PD-1-IN-20 is a potent, small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction, offering a valuable tool for cancer immunology research. Unlike monoclonal antibodies, small molecules like this compound may offer advantages in terms of oral bioavailability, tissue penetration, and a shorter half-life, making them attractive candidates for further investigation. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols to facilitate its use in a research setting.

Core Compound Data: this compound

A summary of the known quantitative data for this compound is presented below. This table includes its fundamental biochemical and physical properties.

| Parameter | Value | Reference |

| Mechanism of Action | Small-molecule inhibitor of the PD-1/PD-L1 protein-protein interaction | |

| IC50 | 5.29 nM | |

| Molecular Weight | 577.90 g/mol | |

| Formula | C30H26BrClN2O3 |

Signaling Pathway and Mechanism of Action

This compound functions by directly interfering with the binding of PD-1 to its ligand PD-L1. This disruption blocks the downstream signaling cascade that leads to T-cell exhaustion and immune suppression. The diagram below illustrates the PD-1/PD-L1 signaling pathway and the inhibitory effect of this compound.

Experimental Protocols

In Vitro PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol is designed to quantify the inhibitory effect of this compound on the PD-1/PD-L1 interaction in a cell-free system.

Materials:

-

Recombinant Human PD-1 (e.g., with a His-tag)

-

Recombinant Human PD-L1 (e.g., with an Fc-tag)

-

Anti-His-Europium Cryptate (donor fluorophore)

-

Anti-Fc-d2 (acceptor fluorophore)

-

Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

-

This compound

-

384-well low-volume white plates

-

HTRF-compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

Add 2 µL of the this compound dilutions or vehicle control (DMSO) to the wells of the 384-well plate.

-

Add 4 µL of the PD-1-His solution to each well.

-

Add 4 µL of the PD-L1-Fc solution to each well.

-

Incubate the plate for 60 minutes at room temperature, protected from light.

-

Prepare a detection mix containing Anti-His-Europium Cryptate and Anti-Fc-d2 in the assay buffer.

-

Add 10 µL of the detection mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Plot the HTRF ratio against the log concentration of this compound to determine the IC50 value.

T-Cell and Tumor Cell Co-culture Assay

This protocol assesses the functional effect of this compound on T-cell activation in the presence of tumor cells.

Materials:

-

PD-L1 expressing tumor cell line (e.g., MDA-MB-231, MC37)

-

Human or mouse T-cells (e.g., from PBMCs or splenocytes)

-

T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies or a specific antigen)

-

This compound

-

Culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well culture plates

-

IFN-γ ELISA kit

-

Flow cytometer and relevant antibodies (e.g., anti-CD8, anti-IFN-γ, anti-Granzyme B)

Procedure:

-

Seed the PD-L1 expressing tumor cells in a 96-well plate and allow them to adhere overnight.

-

Isolate T-cells and pre-activate them with anti-CD3/CD28 antibodies for 24-48 hours to induce PD-1 expression.

-

Add the pre-activated T-cells to the wells containing the tumor cells at a desired Effector:Target ratio (e.g., 5:1).

-

Add serial dilutions of this compound or vehicle control to the co-culture.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

After incubation, collect the supernatant for cytokine analysis and the cells for flow cytometry.

-

Cytokine Analysis: Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the manufacturer's instructions.

-

Flow Cytometry: Stain the cells with antibodies against T-cell markers (e.g., CD8) and intracellular markers of activation (e.g., IFN-γ, Granzyme B) to assess T-cell effector function.

Preclinical Evaluation Workflow

The following diagram outlines a typical preclinical workflow for the evaluation of a small molecule PD-1/PD-L1 inhibitor like this compound.

Conclusion

This compound represents a valuable research tool for investigating the complexities of the PD-1/PD-L1 signaling axis in cancer immunology. Its character as a small molecule provides a distinct profile compared to the more extensively studied monoclonal antibodies. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to incorporate this compound into their studies, with the ultimate goal of advancing our understanding of immune checkpoint inhibition and developing novel therapeutic strategies for cancer. Further characterization of its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profile will be critical in determining its potential for future clinical development.

An In-depth Technical Guide on the Role of PD-1/PD-L1 in T-cell Exhaustion

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell exhaustion is a state of T-cell dysfunction that arises during many chronic infections and cancers. It is characterized by the progressive loss of effector functions, including the production of cytokines and cytotoxic activity.[1][2] This hyporesponsive state is a major mechanism of immune evasion for tumors and persistent pathogens.[3][4] A key driver of T-cell exhaustion is the persistent stimulation of the Programmed Death-1 (PD-1) receptor on T-cells by its ligands, PD-L1 and PD-L2.[1][5] Understanding the intricate molecular interactions and signaling pathways governed by the PD-1/PD-L1 axis is paramount for the development of effective immunotherapies.

The PD-1/PD-L1 Axis: Molecular Interaction and Expression

PD-1 (CD279) is a type I transmembrane receptor belonging to the CD28 family, expressed on activated T-cells, B-cells, and myeloid cells.[6][7] Its expression is induced upon T-cell receptor (TCR) engagement.[8] PD-L1 (B7-H1, CD274) and PD-L2 (B7-DC, CD273) are the two known ligands for PD-1.[3] While PD-L2 expression is primarily restricted to antigen-presenting cells (APCs), PD-L1 is broadly expressed on hematopoietic and non-hematopoietic cells, and is frequently upregulated on tumor cells.[5][7] This broad expression pattern of PD-L1 plays a significant role in mediating immune tolerance in peripheral tissues under normal physiological conditions.[7] However, in the tumor microenvironment, the overexpression of PD-L1 on cancer cells leads to the sustained engagement of PD-1 on tumor-infiltrating lymphocytes (TILs), driving their exhaustion.[1][9]

The interaction between PD-1 and PD-L1 is a critical checkpoint that negatively regulates T-cell responses.[5] Structural studies have revealed that the interaction buries a total surface area of 1,970 Ų and involves both hydrophobic and polar contacts primarily within the C′CFG strands of both proteins.[9]

Hallmarks of T-cell Exhaustion

Exhausted T-cells (TEX) exhibit a distinct phenotype and functional state compared to effector (TEFF) and memory (TMEM) T-cells. The key characteristics of TEX are summarized in the table below.

| Characteristic | Effector T-cells (TEFF) | Exhausted T-cells (TEX) |

| Inhibitory Receptors | Low expression of PD-1, LAG-3, TIM-3, CTLA-4 | High and sustained expression of multiple inhibitory receptors including PD-1, LAG-3, TIGIT, and CTLA-4.[10] |

| Effector Function | High production of IFN-γ, TNF-α, and IL-2; high cytotoxic potential.[10] | Impaired production of effector cytokines (IFN-γ, TNF-α, IL-2) and reduced cytotoxicity.[9][10] |

| Proliferative Capacity | High proliferative potential. | Significantly diminished proliferative ability.[10] |

| Transcriptional Profile | Expression of genes associated with effector function. | Distinct transcriptional signature with upregulation of genes like PDCD1 (encoding PD-1) and TOX.[5][10] |

| Epigenetic Landscape | Open chromatin at loci of effector genes. | A distinct and stable epigenetic profile that limits the durability of reinvigoration by PD-1 blockade.[11] |

| Metabolic State | Primarily glycolytic to support rapid growth and function.[12] | Dysfunctional metabolism with suppressed glycolysis and mitochondrial defects.[13][14] |

Recent studies have surprisingly shown that hallmarks of T-cell exhaustion, including significant changes in chromatin accessibility and gene expression, can manifest within just 6 to 12 hours of T-cells encountering a tumor.[15][16] This rapid induction of dysfunction challenges the traditional view of exhaustion as a gradual process.[16]

PD-1 Signaling Pathway in T-cell Exhaustion

The engagement of PD-L1 on an APC or tumor cell with PD-1 on a T-cell initiates a negative signaling cascade that dampens T-cell activation and effector function. The cytoplasmic tail of PD-1 contains two key tyrosine-based signaling motifs: an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM).[6][17]

Upon ligand binding, the tyrosine residues within the ITIM and ITSM of PD-1 become phosphorylated.[18] This leads to the recruitment of the Src homology region 2 domain-containing phosphatases SHP-1 and SHP-2.[6][18] SHP-2 is considered a key mediator of PD-1's inhibitory function.[19]

The recruited phosphatases dephosphorylate key signaling molecules downstream of the T-cell receptor (TCR) and the co-stimulatory receptor CD28.[1][19] This effectively counteracts the positive signals required for T-cell activation. The primary signaling pathways inhibited by PD-1 engagement include:

-

PI3K/Akt Pathway: PD-1 signaling inhibits the PI3K/Akt pathway, which is crucial for T-cell proliferation, survival, and metabolic reprogramming.[12][20] Inhibition of this pathway leads to decreased expression of the pro-survival factor Bcl-xL and reduced glucose uptake and glycolysis.[6][20]

-

Ras/MEK/ERK Pathway: The Ras/MEK/ERK pathway, which is important for cytokine production and cell cycle progression, is also attenuated by PD-1 signaling.[12]

-

TCR Proximal Signaling: PD-1 engagement leads to the dephosphorylation of proximal TCR signaling components such as ZAP70 and CD3ζ, thereby inhibiting the initial steps of T-cell activation.[8][21]

The following diagram illustrates the core PD-1 signaling pathway.

Caption: PD-1 Signaling Pathway in T-cell Exhaustion.

Metabolic Reprogramming in Exhausted T-cells

A critical consequence of sustained PD-1 signaling is the metabolic reprogramming of T-cells. While effector T-cells upregulate glycolysis to meet the bioenergetic demands of proliferation and effector function, exhausted T-cells exhibit profound metabolic defects.[12][14] PD-1 engagement suppresses glucose uptake and utilization, leading to a reliance on fatty acid oxidation.[22][23] This metabolic shift is insufficient to support robust effector functions and contributes to the exhausted phenotype. Furthermore, PD-1 signaling can lead to mitochondrial dysfunction, characterized by reduced mitochondrial mass and increased production of reactive oxygen species (ROS).[10][24]

Experimental Protocols for Studying T-cell Exhaustion

Investigating the role of PD-1/PD-L1 in T-cell exhaustion requires a range of specialized experimental techniques. Below are methodologies for key experiments.

Induction of T-cell Exhaustion in a Chronic Viral Infection Model

A widely used model to study T-cell exhaustion is the chronic infection of mice with the lymphocytic choriomeningitis virus (LCMV) Clone 13 strain.

-

Objective: To generate exhausted virus-specific CD8+ T-cells in vivo.

-

Methodology:

-

C57BL/6 mice are infected intravenously with a high dose (2 x 10^6 plaque-forming units) of LCMV Clone 13.

-

As a control for generating functional effector and memory T-cells, a separate cohort of mice is infected with a low dose (2 x 10^5 PFU) of the LCMV Armstrong strain, which causes an acute infection that is cleared.

-

At various time points post-infection (e.g., day 8, 15, 30), splenocytes and lymphocytes from other tissues are harvested.

-

Virus-specific CD8+ T-cells are identified and quantified using major histocompatibility complex (MHC) class I tetramers loaded with LCMV-specific peptides (e.g., GP33-41, GP276-286).

-

The phenotype and function of these T-cells are then assessed using flow cytometry and other assays.

-

Assessment of T-cell Phenotype and Function by Flow Cytometry

-

Objective: To characterize the expression of inhibitory receptors and cytokine production in T-cells.

-

Methodology:

-

Single-cell suspensions are prepared from the tissues of interest (e.g., spleen, tumor).

-

Cells are stained with a panel of fluorescently labeled antibodies against surface markers, including CD8, CD4, and various inhibitory receptors such as PD-1, LAG-3, and TIM-3.

-

For intracellular cytokine staining, cells are stimulated in vitro for 4-6 hours with a relevant antigen (e.g., LCMV peptide, tumor antigen) in the presence of a protein transport inhibitor (e.g., Brefeldin A).

-

Following stimulation, cells are fixed and permeabilized, then stained with antibodies against intracellular cytokines like IFN-γ, TNF-α, and IL-2.

-

Data is acquired on a multi-color flow cytometer and analyzed to determine the frequency and phenotype of different T-cell populations.

-

In Vivo PD-L1 Blockade to Restore T-cell Function

-

Objective: To determine if blocking the PD-1/PD-L1 interaction can reverse T-cell exhaustion.

-

Methodology:

-

Mice with chronic LCMV infection or established tumors are treated with a blocking antibody against PD-L1 (or PD-1). A typical regimen is 200 µg of anti-PD-L1 antibody administered intraperitoneally every 3 days.

-

A control group of mice receives an isotype control antibody.

-

Following a course of treatment, T-cell responses are analyzed as described above to assess for restoration of cytokine production, proliferative capacity, and a reduction in viral load or tumor size.

-

The following diagram illustrates a general experimental workflow for studying T-cell exhaustion and the effects of PD-1 blockade.

Caption: Experimental Workflow for Studying T-cell Exhaustion.

Conclusion and Future Directions

The PD-1/PD-L1 pathway is a central regulator of T-cell exhaustion and a critical target for cancer immunotherapy.[25][26] While blocking this pathway has shown remarkable success in reinvigorating exhausted T-cells and promoting anti-tumor immunity, a significant number of patients do not respond to these therapies.[11] The stable epigenetic programming of exhausted T-cells may limit the durability of reinvigoration by PD-1 blockade alone.[11]

Future research will need to focus on combination therapies that target other inhibitory receptors or modulate the metabolic state of exhausted T-cells to enhance the efficacy of PD-1 blockade. A deeper understanding of the transcriptional and epigenetic regulation of T-cell exhaustion will be crucial for developing novel therapeutic strategies to overcome immune evasion in chronic diseases.

References

- 1. Reinvigorating Exhausted T Cells by Blockade of the PD-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Contribution of the PD-L1/PD-1 pathway to T-cell exhaustion: an update on implications for chronic infections and tumor evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical aspects of PD-L1 regulation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PD-1/PD-L1 pathway inhibition to restore effector functions in exhausted CD8+ T cells: chances, limitations and potential risks - Veluswamy - Translational Cancer Research [tcr.amegroups.org]

- 6. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PD-1 signaling in primary T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Epigenetic stability of exhausted T cells limits durability of reinvigoration by PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. The Role of Metabolic Dysfunction in T-Cell Exhaustion During Chronic Viral Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study finds hallmarks of T cell exhaustion within hours of tumor exposure - VUMC News [news.vumc.org]

- 16. sciencedaily.com [sciencedaily.com]

- 17. Mechanisms of PD-L1 Regulation in Malignant and Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Combination Approaches to Target PD-1 Signaling in Cancer [frontiersin.org]

- 20. Molecular and Biochemical Aspects of the PD-1 Checkpoint Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Effects of PD-1 Signaling on Immunometabolic Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | The Role of Metabolic Dysfunction in T-Cell Exhaustion During Chronic Viral Infection [frontiersin.org]

- 25. Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. oncotarget.com [oncotarget.com]

A Technical Guide to Small Molecule PD-1/PD-L1 Inhibitors as Research Tools in Immunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of small molecule inhibitors targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) signaling pathway as research tools in the field of immunotherapy. While the specific compound "PD-1-IN-20" does not correspond to a known molecule in publicly available literature, this guide will focus on well-characterized, commercially available small molecule inhibitors that serve as critical tools for investigating the PD-1/PD-L1 axis. We will delve into their mechanisms of action, present key quantitative data, and provide detailed experimental protocols for their application in research settings.

Introduction to the PD-1/PD-L1 Immune Checkpoint

The PD-1 receptor (CD279), expressed on activated T cells, B cells, and myeloid cells, is a critical immune checkpoint that negatively regulates immune responses. Its primary ligand, PD-L1 (B7-H1, CD274), is expressed on various cell types, including cancer cells. When PD-L1 on a tumor cell binds to PD-1 on a T cell, it transmits an inhibitory signal into the T cell, leading to T cell "exhaustion" and allowing the tumor to evade immune destruction.

Small molecule inhibitors of the PD-1/PD-L1 interaction represent a promising alternative to therapeutic antibodies. They offer potential advantages such as oral bioavailability, better tumor penetration, and shorter half-lives, which may allow for more manageable immune-related adverse events. These compounds are invaluable research tools for dissecting the signaling pathway and evaluating novel therapeutic strategies.

Mechanisms of Action of Small Molecule Inhibitors

Small molecule inhibitors primarily disrupt the PD-1/PD-L1 interaction through two distinct mechanisms:

-

Direct Blockade: Some compounds, particularly peptide-based inhibitors, are designed to mimic the binding interface of PD-1 or PD-L1, competitively inhibiting the protein-protein interaction.

-

Induction of PD-L1 Dimerization: A prominent class of small molecules, including those from the Bristol Myers Squibb (BMS) series, binds to a hydrophobic pocket on the surface of PD-L1. This binding induces the formation of a PD-L1 homodimer, which sterically occludes the PD-1 binding site and effectively prevents the inhibitory interaction.

Below is a diagram illustrating the PD-1/PD-L1 signaling pathway and the points of intervention by small molecule inhibitors.

Data Presentation: Key Small Molecule Inhibitors

The following table summarizes quantitative data for several well-characterized small molecule inhibitors used in immunotherapy research. These compounds are frequently used as reference standards in screening and validation assays.

| Compound Name | Target(s) | Mechanism of Action | IC₅₀ / EC₅₀ | Key References |

| BMS-202 | PD-L1 | Induces PD-L1 Dimerization | 18 nM (PD-1/PD-L1 Interaction, HTRF)[1][2][3]15 µM (SCC-3 cell proliferation)[1][2][3]10 µM (Jurkat cell proliferation)[1][2][3] | [1][2][3] |

| CA-170 (AUPM-170) | PD-L1, VISTA | Forms Defective Ternary Complex | Data from functional assays show potent rescue of T cell proliferation and effector functions.[4][5] | [4][5][6][7] |

| AUNP-12 (Peptide) | PD-1 Pathway | Direct Blockade of PD-1/PD-L1 & L2 | 17 nM (EC₅₀, Proliferation rescue, PD-L1)[8]16 nM (EC₅₀, Proliferation rescue, PD-L2)[8]49 nM (EC₅₀, IFNγ release, PD-L1)[8] | [8][9][10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and validate small molecule inhibitors of the PD-1/PD-L1 pathway.

In Vitro PD-1/PD-L1 Binding Assay (HTRF)

This assay quantitatively measures the ability of a compound to disrupt the interaction between recombinant PD-1 and PD-L1 proteins.

-

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a FRET-based technology. Recombinant PD-1 and PD-L1 proteins are tagged (e.g., with Fc and His tags, respectively). Detection antibodies labeled with a FRET donor (e.g., Europium cryptate) and an acceptor (e.g., APC) are added. When PD-1 and PD-L1 interact, the donor and acceptor are brought into proximity, generating a FRET signal. An inhibitor will disrupt this interaction, leading to a decrease in the signal.[6][9][12]

-

Materials:

-

Recombinant human PD-1 protein with a C-terminal Fc tag.

-

Recombinant human PD-L1 protein with a C-terminal His-tag.

-

Europium cryptate-labeled anti-human IgG (for Fc tag).

-

Allophycocyanin (APC)-labeled anti-His antibody.

-

Assay Buffer: PBS, 0.1% BSA, 0.05% Tween-20.

-

384-well low-volume white plates.

-

Test compounds serially diluted in DMSO.

-

-

Protocol:

-

Add test compounds or DMSO (vehicle control) to the wells of the 384-well plate. The final DMSO concentration should be kept constant, typically at 1%.[12]

-

Add recombinant PD-L1-His protein to the wells. A typical final concentration is 10 nM.[10][12]

-

Pre-incubate the plate for 15-40 minutes at room temperature to allow the inhibitor to bind to PD-L1.[12]

-

Add recombinant PD-1-Fc protein to the wells. A typical final concentration is 3-20 nM.[10][12]

-

Prepare a detection mix containing Europium-anti-IgG (final concentration ~1 nM) and APC-anti-His (final concentration ~20 nM) in HTRF detection buffer.[12]

-

Add the detection mix to the wells.

-

Incubate the plate for 1-2 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 337 nm.[9][12]

-

Calculate the HTRF ratio (665 nm / 620 nm) and plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.[12]

-

T Cell Activation/Proliferation Assay

This cell-based assay assesses the functional consequence of blocking the PD-1/PD-L1 pathway, measuring the restoration of T cell activity.

-

Principle: T cells are stimulated through their T cell receptor (TCR), typically using anti-CD3 and anti-CD28 antibodies. In a co-culture with PD-L1 expressing cells, this activation is suppressed. A functional PD-1/PD-L1 inhibitor will block this suppression and restore T cell proliferation and cytokine production.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T cell line (e.g., Jurkat).

-

PD-L1 expressing cells (e.g., CHO-K1 cells engineered to express human PD-L1, or certain tumor cell lines like SCC-3).[2][3]

-

Anti-human CD3 antibody (plate-bound or soluble).

-

Anti-human CD28 antibody (soluble).

-

Complete RPMI-1640 medium.

-

Proliferation readout reagent (e.g., CellTiter-Glo® for ATP measurement, or CFSE dye for flow cytometry).[13][14]

-

Test compounds.

-

-

Protocol:

-

If using plate-bound anti-CD3: Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 5-10 µg/mL in PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash wells with sterile PBS before adding cells.[15]

-

Seed the PD-L1 expressing cells into the wells and allow them to adhere.

-

Isolate T cells from PBMCs or use Jurkat cells. If using CFSE, label the T cells according to the manufacturer's protocol.

-

Add the T cells to the wells containing the PD-L1 expressing cells.

-

Add the test compound at various concentrations. Include appropriate controls (no stimulation, stimulation with no inhibitor).

-

Add soluble anti-CD28 antibody (e.g., 2 µg/mL) to provide co-stimulation.[15]

-

Incubate the plate for 2-5 days in a humidified 37°C, 5% CO₂ incubator.[13][15]

-

Readout:

-

CellTiter-Glo®: Add the reagent to the wells, incubate, and measure luminescence, which correlates with the number of viable, proliferating cells.

-

CFSE: Harvest the T cells, stain with T cell markers (e.g., CD4, CD8) if needed, and analyze by flow cytometry. Each cell division results in a halving of CFSE fluorescence intensity.

-

Cytokine Analysis: Collect the supernatant before the proliferation readout to measure cytokine levels (e.g., IFN-γ, IL-2) by ELISA or multiplex bead array.

-

-

Plot the readout signal against the log of the inhibitor concentration to determine the EC₅₀ value.

-

In Vivo Tumor Growth Inhibition Assay

This assay evaluates the anti-tumor efficacy of the small molecule inhibitor in a living organism with a competent immune system.

-

Principle: A syngeneic tumor cell line (genetically compatible with the host mouse strain) or a human tumor line in a humanized mouse (a mouse with an engrafted human immune system) is implanted. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time. Efficacy is demonstrated by delayed tumor growth or regression compared to a vehicle-treated control group.[4][16]

-

Materials:

-

Protocol:

-

Inject tumor cells (e.g., 5 x 10⁵ MC38 cells) subcutaneously into the flank of the mice.[16]

-

Allow tumors to grow to a palpable size (e.g., 50-100 mm³), which typically takes 7-10 days.[16]

-

Randomize mice into treatment and control groups.

-

Administer the test compound at the desired dose and schedule. For example, BMS-202 has been administered at 20 mg/kg daily via intraperitoneal injection.[1][2]

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (length × width²) / 2.[16]

-

Continue treatment for a predetermined period (e.g., 2-4 weeks) or until tumors in the control group reach a predefined endpoint.[16]

-

At the end of the study, tumors and spleens can be harvested for further analysis (e.g., flow cytometry to analyze tumor-infiltrating lymphocytes).

-

Plot the mean tumor volume for each group over time to visualize the treatment effect.

-

Mandatory Visualizations

The following diagrams provide a visual representation of key workflows and relationships in the study of small molecule PD-1/PD-L1 inhibitors.

References

- 1. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Unlocking the Potential of PD-L1 Small-Molecule Antagonists: Preclinical Insights and Therapeutic Promise [synapse.patsnap.com]

- 5. BMS‐202, a PD‐1/PD‐L1 inhibitor, decelerates the pro‑fibrotic effects of fibroblasts derived from scar tissues via ERK and TGFβ1/Smad signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. Assay in Summary_ki [bdb99.ucsd.edu]

- 11. Small molecule PD-L1 inhibitor indices anti-tumor immunity | Highlighted Client Publication | genOway [genoway.com]

- 12. Assay in Summary_ki [bindingdb.org]

- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 14. reactionbiology.com [reactionbiology.com]

- 15. tools.thermofisher.com [tools.thermofisher.com]

- 16. ichor.bio [ichor.bio]

The Discovery and Development of PD-1/PD-L1 Inhibitors: A Technical Overview

Disclaimer: Initial searches for a specific molecule designated "PD-1-IN-20" did not yield any publicly available information. Therefore, this technical guide will provide a comprehensive overview of the discovery and development of Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) inhibitors as a class of therapeutics, a field of significant interest to researchers, scientists, and drug development professionals.

Introduction: The PD-1/PD-L1 Axis in Immuno-Oncology

The immune system's ability to distinguish between self and non-self is crucial for maintaining health and eliminating pathogens. This process is regulated by a series of "immune checkpoints," which are molecules on immune cells that need to be activated or inactivated to start an immune response. Cancer cells can exploit these checkpoints to evade detection and destruction by the immune system.

One of the most critical immune checkpoints is the Programmed Death-1 (PD-1) receptor and its ligands, PD-L1 and PD-L2. PD-1 is expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2] When PD-1 binds to its primary ligand, PD-L1, which can be expressed on the surface of tumor cells and other cells in the tumor microenvironment, it transmits an inhibitory signal into the T cell, suppressing its activity.[1][3] This interaction effectively allows the cancer cells to "turn off" the immune attack. The discovery of the PD-1 gene in 1992 by Dr. Tasuku Honjo and subsequent research elucidating its function as a negative regulator of immune responses have been pivotal in the field of oncology.[2][4][5]

The development of inhibitors that block the PD-1/PD-L1 interaction has revolutionized cancer treatment. These therapies, known as immune checkpoint inhibitors, "release the brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[5][6] This approach has demonstrated remarkable and durable responses in a variety of cancers, including melanoma, non-small cell lung cancer, and bladder cancer.[7][8]

The Discovery and Development Process

The journey from identifying a therapeutic target to a clinically approved drug is a long and complex process. For PD-1/PD-L1 inhibitors, this journey has primarily focused on monoclonal antibodies, though research into small molecule inhibitors is ongoing.

Target Validation

The initial step involves confirming that inhibiting the PD-1/PD-L1 pathway would have a therapeutic benefit. Early studies using knockout mice were crucial in this phase. Mice lacking the PD-1 gene were found to develop autoimmune diseases, demonstrating the pathway's role in maintaining self-tolerance.[5] Furthermore, blocking the PD-1/PD-L1 interaction in preclinical tumor models led to enhanced anti-tumor immunity and tumor rejection.